molecular formula C16H12Cl2N2O2 B2717361 2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 1351590-79-8

2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2717361
CAS RN: 1351590-79-8
M. Wt: 335.18
InChI Key: SRIDLTGBNMVNEZ-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is an organic compound that contains a benzamide group (a carboxamide derivative of benzoic acid), a dichlorobenzene group (a benzene ring with two chlorine atoms), and a tetrahydroisoquinoline group (a type of isoquinoline with four hydrogen atoms). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide and dichlorobenzene groups attached to the tetrahydroisoquinoline group. The exact structure would depend on the positions of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the positions of the functional groups, and the presence of any chiral centers. These could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Research has explored the synthesis of condensed triazines and triazoles, where N-(Dichlormethylene)benzamide reacts with aminoquinoline and other derivatives, leading to the formation of N-benzoylguanidine derivatives and condensed oxo-s-triazines. These compounds are essential in studying the chemical properties and reactivity of dichloro benzamide derivatives, including the compound of interest (Reimlinger et al., 1976).
  • A method for the sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation under mild conditions has been developed. This process facilitates the synthesis of complex organic compounds that could serve as intermediates in pharmaceutical synthesis (Muramatsu et al., 2013).

Potential Antipsychotic Agents

  • The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been studied. These compounds, including various analogues of the specified chemical structure, were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research highlights the therapeutic potential of structurally related compounds (Norman et al., 1996).

Synthesis of Polycyclic Amides

  • A high-yield synthesis methodology for isoquinolones from benzamides and alkynes via oxidative ortho C-H activation has been developed. This method, which uses Ag(2)CO(3) and RhCp*Cl(2), allows for the synthesis of complex polycyclic amides, demonstrating the utility of benzamide derivatives in creating pharmacologically relevant structures (Song et al., 2010).

Development of Novel Anticonvulsants

  • An efficient manufacturing route to a novel anticonvulsant, which begins with dichlorination of isoquinoline followed by several chemical transformations, has been described. This research underscores the significance of isoquinoline derivatives in the development of new therapeutic agents (Walker et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with similar structures target receptors or enzymes in the body, but without specific information, it’s impossible to say what the target of this compound might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new drugs or materials .

properties

IUPAC Name

2,5-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-10-2-4-14(18)13(7-10)16(22)20-11-3-1-9-5-6-19-15(21)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIDLTGBNMVNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

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